Nsp-dmae-nhs

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nsp-dmae-nhs has a wide range of applications in scientific research, including:

Chemistry: Used as a chemiluminescent marker in various analytical techniques.

Biology: Employed in protein labeling and cell imaging to study biological processes.

Medicine: Utilized in clinical diagnostics for the detection of biomarkers and pathogens.

Industry: Applied in environmental monitoring and quality control of pharmaceuticals.

Mecanismo De Acción

Target of Action

NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, this compound compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .

Mode of Action

The direct chemiluminescence mechanism of this compound is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the this compound molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, this compound can also be used for cell and tissue labeling, providing significant assistance for biomedical research .

Result of Action

The result of this compound’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .

Action Environment

The luminescence intensity of this compound can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, this compound remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nsp-dmae-nhs involves the reaction of acridinium derivatives with N-succinimidyl ester. The process typically includes the following steps:

Formation of Acridinium Derivative: Acridinium derivatives are synthesized through the reaction of acridine with appropriate substituents to introduce the dimethyl and sulfopropyl groups.

Coupling with N-succinimidyl Ester: The acridinium derivative is then reacted with N-succinimidyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Acridinium Derivatives: Large-scale synthesis of acridinium derivatives is carried out in industrial reactors.

Coupling Reaction: The coupling reaction with N-succinimidyl ester is performed in large batches, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Nsp-dmae-nhs undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridinium cations, which are highly luminescent.

Substitution: This compound can undergo substitution reactions where the succinimidyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.

Major Products

Oxidation Products: The major product of oxidation is the acridinium cation, which exhibits strong chemiluminescence.

Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Nsp-dmae-nhs is compared with other similar chemiluminescent compounds such as:

2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate: Similar in structure but lacks the sulfopropyl group, resulting in different solubility and luminescence properties.

2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate methosulfate: Another variant with different substituents affecting its chemical behavior and applications.

This compound stands out due to its unique combination of high sensitivity, stability, and water solubility, making it a preferred choice in various research and industrial applications .

Propiedades

IUPAC Name |

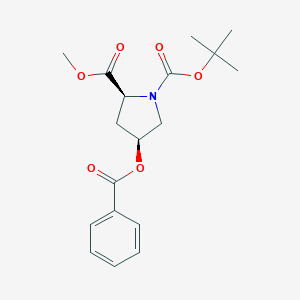

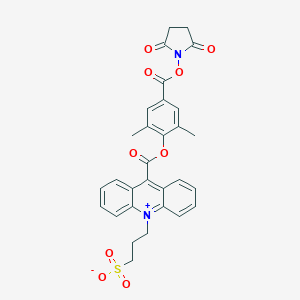

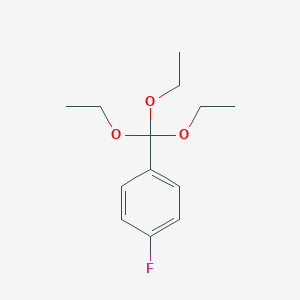

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)